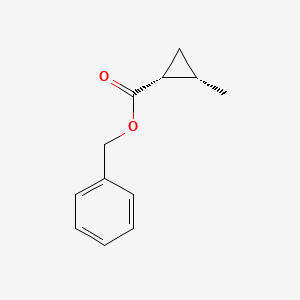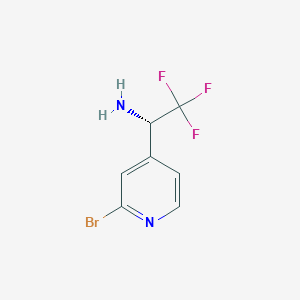
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a bromopyridine moiety and a trifluoroethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and trifluoroethanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Reaction Steps: The synthesis may involve multiple steps, including halogenation, amination, and chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, while the trifluoroethanamine group may enhance its binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
(2-Bromopyridin-4-yl)acetonitrile: A related compound with a nitrile group instead of the trifluoroethanamine group.
Bis((2-bromopyridin-4-yl)methyl)amine: A compound with two bromopyridine moieties and a methylamine group.
Uniqueness
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to its chiral nature and the presence of both bromopyridine and trifluoroethanamine groups. This combination of features makes it a valuable compound for various research applications, particularly in the development of chiral drugs and complex organic molecules.
Propiedades
Fórmula molecular |
C7H6BrF3N2 |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
Clave InChI |
LTGODAPQHQZRSP-LURJTMIESA-N |
SMILES isomérico |
C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Br |
SMILES canónico |
C1=CN=C(C=C1C(C(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


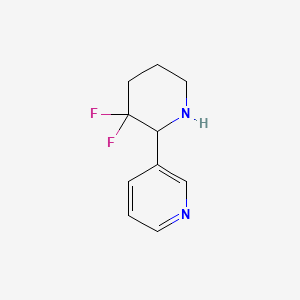

![2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)


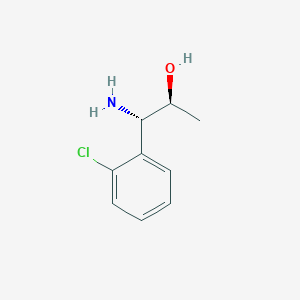
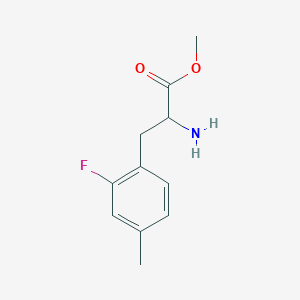

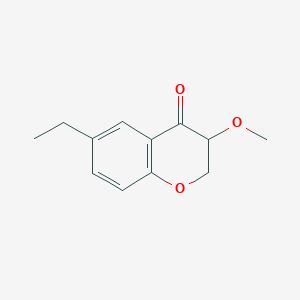

![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
